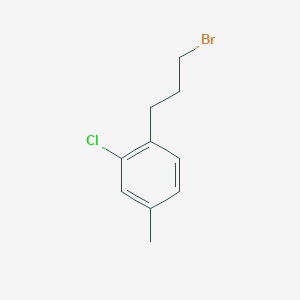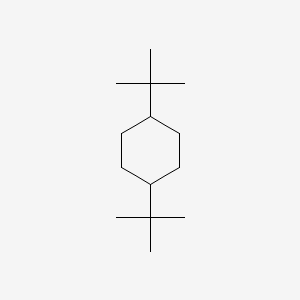
cis-1,4-Di-tert-butyl-cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,4-Di-tert-butyl-cyclohexane: is an organic compound with the molecular formula C14H28 . It is a derivative of cyclohexane, where two tert-butyl groups are attached to the 1 and 4 positions of the cyclohexane ring in a cis configuration. This compound is known for its unique conformational properties and is often studied in the context of stereochemistry and conformational analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4-Di-tert-butyl-cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Análisis De Reacciones Químicas
Types of Reactions: cis-1,4-Di-tert-butyl-cyclohexane primarily undergoes substitution reactions due to the steric hindrance provided by the bulky tert-butyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of light or a radical initiator.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound, although the bulky tert-butyl groups provide some resistance to oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used to reduce the compound.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated cyclohexane derivatives, while oxidation can lead to the formation of cyclohexanones or cyclohexanols .
Aplicaciones Científicas De Investigación
cis-1,4-Di-tert-butyl-cyclohexane is used in various scientific research applications, including:
Biology: While not directly used in biological systems, its derivatives can be studied for potential biological activity.
Medicine: Research into its derivatives may provide insights into the development of new pharmaceuticals.
Industry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of cis-1,4-Di-tert-butyl-cyclohexane is primarily related to its conformational properties. The bulky tert-butyl groups force the cyclohexane ring into specific conformations, such as the chair or twisted boat forms. These conformations can influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
trans-1,4-Di-tert-butyl-cyclohexane: This isomer has the tert-butyl groups in a trans configuration, leading to different conformational properties and reactivity.
1,3-Di-tert-butyl-cyclohexane: Another isomer with tert-butyl groups at the 1 and 3 positions, which also exhibits unique conformational behavior.
Uniqueness: cis-1,4-Di-tert-butyl-cyclohexane is unique due to its specific steric hindrance and conformational preferences. The cis configuration of the tert-butyl groups leads to distinct conformational dynamics compared to its trans isomer and other positional isomers .
Propiedades
Número CAS |
4789-34-8 |
|---|---|
Fórmula molecular |
C14H28 |
Peso molecular |
196.37 g/mol |
Nombre IUPAC |
1,4-ditert-butylcyclohexane |
InChI |
InChI=1S/C14H28/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h11-12H,7-10H2,1-6H3 |
Clave InChI |
IBTCQHAOKZFUES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


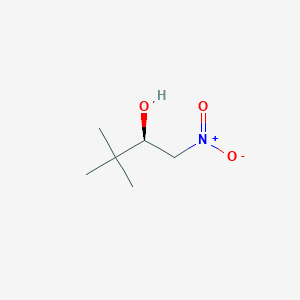
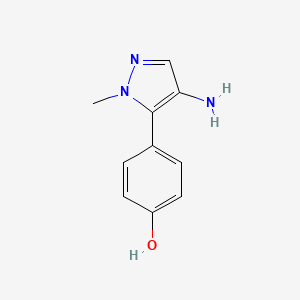
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
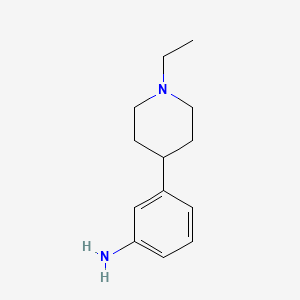
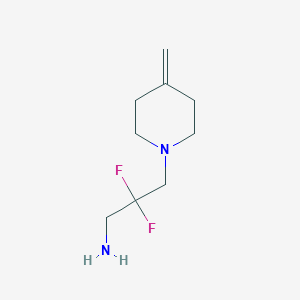

![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
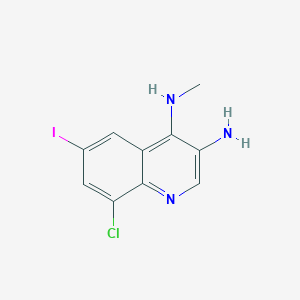
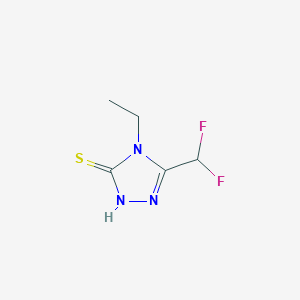


![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)

